molecular formula C10H18O4 B078269 3-tert-Butyladipic acid CAS No. 10347-88-3

3-tert-Butyladipic acid

Cat. No. B078269
CAS RN: 10347-88-3
M. Wt: 202.25 g/mol
InChI Key: LHSCNQRBIIDZCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-tert-Butyladipic acid and its derivatives involves multiple steps, including the preparation of tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines. The tert-butanesulfinyl group plays a critical role in activating imines for the addition of different classes of nucleophiles and is readily cleaved by acid treatment after nucleophilic addition, leading to a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

The molecular structure of 3-tert-Butyladipic acid derivatives has been characterized using various techniques such as X-ray crystallography and DFT analyses. These studies reveal detailed insights into the crystal and molecular structure, including the presence of intramolecular hydrogen bonding which stabilizes the molecular and crystal structure of these compounds (Çolak et al., 2021).

Chemical Reactions and Properties

3-tert-Butyladipic acid undergoes several chemical reactions, including tert-butoxycarbonylation of trifluoroacetimidoyl iodides, which is a key step in synthesizing fluorinated alpha-amino acids. This reaction is significantly enhanced by using DMF or DMI as additives, achieving selective formation of tert-butyl iminoesters (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

Physical Properties Analysis

The physical properties of 3-tert-Butyladipic acid derivatives, including their spectroscopic characteristics and conformations, have been thoroughly investigated. Studies discuss the influence of substituents on these properties, supported by data from IR-LD, UV-spectroscopy, and 1H-NMR, along with theoretical quantum chemical calculations to support experimental findings (Tasheva & Zareva, 2011).

Chemical Properties Analysis

Analysis of the chemical properties of 3-tert-Butyladipic acid reveals its reactivity and potential for various applications in synthetic chemistry. For instance, the highly enantioselective reactions involving tert-butyl diazoacetate with arylamines and imines produce α,β-bis(arylamino) acid derivatives, showcasing the compound's versatility in synthesis (Jiang, Zhang, Wang, & Hu, 2013).

Scientific Research Applications

One potential application of 3-tert-Butyladipic acid is in the field of organic electronics . It can be used as a reactant for the synthesis of hexamethylenetetrathiafulvalene derivatives with substituted bulky alkyl groups . These derivatives are studied for their transistor properties .

  • Scientific Field : Organic Electronics
  • Summary of the Application : 3-tert-Butyladipic acid is used as a reactant to synthesize hexamethylenetetrathiafulvalene derivatives with substituted bulky alkyl groups . These derivatives are then studied for their potential use in transistors .
  • Methods of Application or Experimental Procedures : While the specific experimental procedures are not detailed in the available resources, the general process would involve using 3-tert-Butyladipic acid in a chemical reaction to synthesize the desired derivatives .

Safety And Hazards

3-tert-Butyladipic acid is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

properties

IUPAC Name

3-tert-butylhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-10(2,3)7(6-9(13)14)4-5-8(11)12/h7H,4-6H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSCNQRBIIDZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020317
Record name 3-tert-Butyladipic acid
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-Butyladipic acid

CAS RN

10347-88-3
Record name 3-(1,1-Dimethylethyl)hexanedioic acid
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Record name 3-tert-Butyladipic acid
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Record name 10347-88-3
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Record name 3-tert-Butyladipic acid
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Record name 3-tert-butyladipic acid
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Record name 3-tert-Butyladipic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
S Peng, Y Shen, M Wang, J Zhang - Frontiers in aging neuroscience, 2020 - frontiersin.org
… 2-Aminobutyric acid, Asp Asp Ser, Asp Thr Arg, Ile Cys Arg, 1-methyluric acid, 3-tert-Butyladipic acid, and 5α-Dihydrotestosterone glucuronide exhibit increased levels in the higher risk …
Number of citations: 8 www.frontiersin.org
S Peng, Y Shen, J Zhang - Alzheimer's & Dementia, 2019 - Wiley Online Library
… Among these metabolites, 1-methyluric acid, 3-tert-Butyladipic acid, Ile Cys Arg, 13-HOTrE (r), 2, 5-di-tert-Butylhydroquinone and Asp His were found associated with poor cognitive …
JH Wang, YL Chang, JO Soo Goh… - Alzheimer's & …, 2019 - Wiley Online Library
… Among these metabolites, 1methyluric acid, 3-tert-Butyladipic acid, Ile Cys Arg, 13-HOTrE(r), 2,5-di-tert-Butylhydroquinone and Asp His were found associated with poor cognitive …
M Renz, A Corma - European Journal of Organic Chemistry, 2004 - Wiley Online Library
… In order to check if ketonic decarboxylation can be used in asymmetric synthesis, we first submitted racemic 3-methyl- and 3-tert-butyladipic acid to the dry distillation in the presence of …
M Ho Park, DY Kwon - Alzheimer's & Dementia, 2019 - Wiley Online Library
… Among these metabolites, 1methyluric acid, 3-tert-Butyladipic acid, Ile Cys Arg, 13-HOTrE(r), 2,5-di-tert-Butylhydroquinone and Asp His were found associated with poor cognitive …
M Yoshida, S Nagayama, M Minabe… - The Journal of Organic …, 1979 - ACS Publications
… 69745-46-6; cis-1, 2-dimethylcycIopentanol, 16467-04-2; ira/is-1, 2-dimethylcyclopentanol, 16467-13-3; trans-2-tert-butylcyclopentanol tosylate, 69745-47-7;/3-tert-butyladipic acid, …
Number of citations: 24 pubs.acs.org
H Kang, OY Kwon, NC Choi, SK Kim… - Alzheimer's & …, 2019 - Wiley Online Library
… Among these metabolites, 1methyluric acid, 3-tert-Butyladipic acid, Ile Cys Arg, 13-HOTrE(r), 2,5-di-tert-Butylhydroquinone and Asp His were found associated with poor cognitive …
HC Brown, GJ Lynch, WJ Hammar… - The Journal of Organic …, 1979 - ACS Publications
… 69745-46-6; cis-1,2-dimethylcycIopentanol, 16467-04-2; ira/is-1,2-dimethylcyclopentanol, 16467-13-3; trans2-tert-butylcyclopentanol tosylate,69745-47-7; /3-tert-butyladipic acid, 10347…
Number of citations: 16 pubs.acs.org
J Cao, Y Duan, Y Liu, H Liu, C Wei, J Wang… - Journal of …, 2020 - Elsevier
… neochlorogenic acid, 6-methylquinoline, chlorogenic acid, cryptochlorogenic acid, protocatechuic acid, lotusine, senkyunolide H, azelaic acid, senkyunolide A, 3-tert-butyladipic acid, E-…
Number of citations: 8 www.sciencedirect.com
P Tríbulo, L Balzano‐Nogueira… - Molecular …, 2019 - Wiley Online Library
… Among the most abundant were 3-tert-butyladipic acid, methyladipic acid, deoxycarnitine, and isobutylcarnitine. There were five purines and four pyrimidines detected. Urate was …
Number of citations: 27 onlinelibrary.wiley.com

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